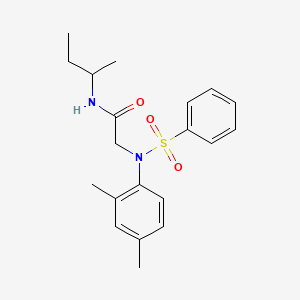
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as EBIO, is a small molecule that has been extensively studied for its biochemical and physiological effects. EBIO is a potent activator of the potassium channel, KCNQ, which is expressed in various tissues including the heart, brain, and smooth muscle. The activation of KCNQ channels by EBIO leads to hyperpolarization of the cell membrane, resulting in a decrease in excitability and relaxation of smooth muscle.
Mecanismo De Acción
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one activates KCNQ channels by binding to a specific site on the channel. This results in an increase in potassium ion efflux, leading to hyperpolarization of the cell membrane and a decrease in excitability. The activation of KCNQ channels by this compound has been shown to have a variety of downstream effects including the regulation of intracellular calcium levels and the modulation of neurotransmitter release.
Biochemical and physiological effects:
The activation of KCNQ channels by this compound has a variety of biochemical and physiological effects. In neurons, the activation of KCNQ channels by this compound leads to an increase in synaptic transmission and an improvement in learning and memory. In smooth muscle, the activation of KCNQ channels by this compound leads to relaxation and a decrease in contractility. In the cardiovascular system, the activation of KCNQ channels by this compound leads to anti-hypertensive effects and an improvement in cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a potent activator of KCNQ channels and has been extensively studied in various scientific fields. However, there are some limitations to its use in lab experiments. This compound is not selective for KCNQ channels and can activate other potassium channels at high concentrations. Additionally, this compound can have off-target effects on other ion channels and receptors. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more selective KCNQ channel activators. Another potential direction is the study of the effects of this compound on other ion channels and receptors. Additionally, the development of more potent and specific KCNQ channel activators could have therapeutic potential for various diseases including epilepsy, hypertension, and asthma.
Métodos De Síntesis
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with indole-2-carboxylic acid. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
3-(4-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in various scientific fields including neuroscience, cardiovascular research, and smooth muscle physiology. In neuroscience, this compound has been shown to enhance synaptic transmission and improve learning and memory in animal models. In cardiovascular research, this compound has been shown to have anti-hypertensive effects and improve cardiac function in animal models. In smooth muscle physiology, this compound has been shown to induce relaxation of various types of smooth muscle including airway, vascular, and gastrointestinal smooth muscle.
Propiedades
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)19/h3-10,15H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORNQXGROOKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4919719.png)
![4-chloro-3-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4919733.png)

![2-[(2-methoxy-5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B4919756.png)
![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)


![1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride](/img/structure/B4919798.png)
![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![ethyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4919823.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)

